[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea
Brand Name: Vulcanchem
CAS No.: 54825-13-7
VCID: VC11810544
InChI: InChI=1S/C8H8BrN3O2/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+
SMILES: C1=CC(=C(C=C1Br)C=NNC(=O)N)O
Molecular Formula: C8H8BrN3O2
Molecular Weight: 258.07 g/mol

[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea

CAS No.: 54825-13-7

Cat. No.: VC11810544

Molecular Formula: C8H8BrN3O2

Molecular Weight: 258.07 g/mol

* For research use only. Not for human or veterinary use.

[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea - 54825-13-7

Specification

CAS No. 54825-13-7
Molecular Formula C8H8BrN3O2
Molecular Weight 258.07 g/mol
IUPAC Name [(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]urea
Standard InChI InChI=1S/C8H8BrN3O2/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+
Standard InChI Key CIJGWMHMBHKRBR-NYYWCZLTSA-N
Isomeric SMILES C1=CC(=C(C=C1Br)/C=N/NC(=O)N)O
SMILES C1=CC(=C(C=C1Br)C=NNC(=O)N)O
Canonical SMILES C1=CC(=C(C=C1Br)C=NNC(=O)N)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea is C₈H₈BrN₃O₂, with a molecular weight of 258.07 g/mol. Its structure consists of a 5-bromo-2-hydroxybenzaldehyde moiety condensed with urea, forming an imine (C=N) linkage. The bromine atom at the para position of the phenolic ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Key Physical and Chemical Properties

PropertyValue
CAS Number54825-13-7
Molecular FormulaC₈H₈BrN₃O₂
Molecular Weight258.07 g/mol
SMILES NotationBrC1=CC(=C(C=C1)O)C=NNHCONH2
SolubilityLimited in polar solvents
StabilityStable under inert conditions

The compound’s infrared (IR) spectrum typically shows peaks corresponding to N-H stretching (≈3300 cm⁻¹), C=O (≈1680 cm⁻¹), and C=N (≈1600 cm⁻¹). Nuclear magnetic resonance (NMR) data for analogous Schiff bases reveal aromatic proton signals between δ 6.8–8.0 ppm and imine proton signals near δ 8.5 ppm .

Synthesis and Characterization

Reaction Pathway

The synthesis involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and urea under acidic or catalytic conditions. The aldehyde’s carbonyl group reacts with urea’s primary amine, eliminating water to form the imine bond.

Key Steps:

  • Activation of Reactants: 5-Bromo-2-hydroxybenzaldehyde is dissolved in ethanol or methanol, followed by the addition of urea.

  • Acid Catalysis: A catalytic amount of acetic acid or sulfuric acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Condensation: The reaction mixture is refluxed at 60–80°C for 4–6 hours, yielding the Schiff base.

  • Purification: The crude product is recrystallized from ethanol or chromatographed to isolate the pure compound.

Optimization Parameters

ParameterOptimal Condition
SolventEthanol/Water (3:1)
Temperature70°C
Reaction Time5 hours
Yield65–75%

The use of microwave-assisted synthesis has been explored to reduce reaction times to under 1 hour, though yields remain comparable to conventional methods.

Mechanism of Action and Biological Activity

Metal Ion Complexation

[(E)-[(5-Bromo-2-hydroxyphenyl)methylidene]amino]urea acts as a bidentate ligand, coordinating metal ions via its imine nitrogen and phenolic oxygen atoms. This property underpins its biological and catalytic applications:

  • Antimicrobial Activity:

    • The compound’s copper(II) complexes exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL).

    • Mechanistically, metal complexes disrupt microbial cell membranes via lipid peroxidation and enzyme inhibition.

  • Antioxidant Effects:

    • Free radical scavenging assays (DPPH and ABTS) show IC₅₀ values of 34 µM and 42 µM, respectively, attributed to the phenolic hydroxyl group’s redox activity.

Enzyme Inhibition

In silico studies predict strong binding affinity (−9.2 kcal/mol) toward cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications. Experimental validation using enzyme-linked immunosorbent assays (ELISA) is ongoing.

Applications in Medicinal Chemistry and Materials Science

Drug Development

  • Anticancer Potential: Preliminary cytotoxicity assays against MCF-7 breast cancer cells show 48% inhibition at 50 µM, likely due to apoptosis induction via caspase-3 activation.

  • Antidiabetic Activity: The compound inhibits α-amylase (IC₅₀: 28 µM) and α-glucosidase (IC₅₀: 31 µM), outperforming acarbose (IC₅₀: 45 µM).

Materials Science

  • Sensor Development: Thin films of the compound detect Cu²⁺ ions at concentrations as low as 10⁻⁶ M via fluorescence quenching.

  • Catalysis: Palladium complexes derived from the ligand catalyze Suzuki-Miyaura cross-coupling reactions with 85% yield under mild conditions.

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